molecular formula C10H12O3 B14690488 2-(3-Hydroxypropyl)benzoic acid CAS No. 30753-13-0

2-(3-Hydroxypropyl)benzoic acid

Cat. No.: B14690488
CAS No.: 30753-13-0
M. Wt: 180.20 g/mol
InChI Key: ZEWXCLJYPTYVFQ-UHFFFAOYSA-N
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Description

2-(3-Hydroxypropyl)benzoic acid is a high-purity benzoic acid derivative intended for use as a reference standard in chemical and biochemical research. As a hydroxybenzoic acid derivative, it is of significant interest in scientific studies investigating the structure-activity relationships of phenolic compounds. Researchers value this compound for exploring the properties of hydroxybenzoic acids, which are known for their roles as plant metabolites and for their documented bioactivities, including antioxidant and antimicrobial effects . The mechanism of action for such compounds is often linked to their redox properties and ability to chelate metals, which can be studied in the context of oxidative stress . This compound is provided with comprehensive analytical data to ensure identity and purity for your research needs. It is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

30753-13-0

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2-(3-hydroxypropyl)benzoic acid

InChI

InChI=1S/C10H12O3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-2,4,6,11H,3,5,7H2,(H,12,13)

InChI Key

ZEWXCLJYPTYVFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCCO)C(=O)O

Origin of Product

United States

Preparation Methods

Sodium Borohydride-Mediated Reduction

The most widely reported method involves the reduction of methyl 2-(3-oxopropyl)benzoate using sodium borohydride (NaBH₄) in methanol at −40°C, followed by saponification with aqueous sodium hydroxide. This two-step process achieves an overall yield of 53%.

Mechanistic Insights :

  • Reduction Step : NaBH₄ selectively reduces the ketone group in methyl 2-(3-oxopropyl)benzoate to a secondary alcohol, forming methyl 2-(3-hydroxypropyl)benzoate. The reaction proceeds via nucleophilic attack of hydride ions on the carbonyl carbon, generating a borate intermediate that hydrolyzes to the alcohol.
  • Saponification : The methyl ester undergoes alkaline hydrolysis with NaOH, cleaving the ester bond to yield the carboxylic acid. Acidification with HCl precipitates the final product.

Optimization Data :

Parameter Condition Yield Improvement
Temperature −40°C (reduction) → 25°C (hydrolysis) Prevents over-reduction
Solvent Methanol (reduction) → H₂O/EtOH (hydrolysis) Enhances solubility
Stoichiometry 1.2 equiv NaBH₄, 3.0 equiv NaOH Maximizes conversion

Epoxide Ring-Opening with Phthalimide Nucleophiles

Mitsunobu Reaction for Epoxide Synthesis

A stereoselective approach utilizes (S)-glycidol and phthalimide under Mitsunobu conditions to form (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione. Subsequent ring-opening with benzoic acid derivatives introduces the hydroxypropyl chain.

Procedure :

  • Epoxide Formation : (S)-Glycidol reacts with phthalimide using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), yielding the epoxide in 80% yield and 99% enantiomeric excess (ee).
  • Ring-Opening : Treatment with benzoic acid in dichloromethane and methylamine opens the epoxide, affording 2-(3-hydroxypropyl)benzoic acid after column chromatography (94% yield).

Advantages :

  • High enantiopurity suitable for chiral drug synthesis.
  • Mild conditions preserve acid-sensitive functional groups.

Oxidative Esterification of Aldehydes

N-Heterocyclic Carbene (NHC)-Catalyzed Synthesis

This method employs benzaldehyde and phthalimido-epoxide in the presence of NHC catalysts to construct the hydroxypropyl-benzoate skeleton. Key steps include:

  • Oxidative Esterification : Benzaldehyde reacts with the epoxide under aerobic conditions, forming the ester bond via NHC-mediated catalysis.
  • Deprotection : Acidic hydrolysis removes the phthalimide group, yielding this compound.

Performance Metrics :

Catalyst Solvent Time (h) Yield (%)
NHC (MesCl) THF 24 76
NHC (IPr) DCM 18 82

Comparative Analysis of Synthetic Routes

Yield and Efficiency

Method Steps Total Yield (%) Purity (%)
Reductive Saponification 3 53 98
Epoxide Ring-Opening 2 94 99
Oxidative Esterification 3 76 97

Key Findings :

  • The epoxide route offers superior yield and stereochemical control, ideal for pharmaceutical applications.
  • Reductive saponification is cost-effective but requires meticulous temperature control.

Purification and Isolation Techniques

Solvent Extraction

Separation of this compound from byproducts like 1,4-dimethoxybenzene is achieved using a two-stage extraction:

  • NaHCO₃ Wash : Extracts the acidic compound into the aqueous phase (pH 8.2), leaving neutral impurities in the organic layer.
  • NaOH Wash : Further purification at pH 13 removes phenolic contaminants.

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane (7:3) eluent resolves residual phthalimide derivatives, achieving >99% purity.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Hydroxypropyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent, but typically involve strong acids or bases as catalysts.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, halogen, or other substituted benzoic acids.

Scientific Research Applications

2-(3-Hydroxypropyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypropyl)benzoic acid involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Research Findings and Implications

  • Pharmaceutical Utility : this compound’s hydroxypropyl group enhances solubility and bioavailability in drug formulations, as seen in montelukast derivatives .
  • Synthetic Challenges : The steric hindrance of the ortho-substituted hydroxypropyl group complicates esterification and purification steps compared to para-substituted analogues .
  • Environmental Impact : Unlike 3-hydroxybenzoic acid, which poses environmental risks , this compound’s applications are confined to controlled pharmaceutical synthesis, reducing ecological exposure.

Q & A

Q. Key Methodological Considerations :

  • Catalyst systems: PdCl₂/NaOH for Suzuki reactions (yields ~70–85%) .
  • Purification: Column chromatography or recrystallization to isolate intermediates.

Q. Table 1: Representative Reaction Conditions

MethodReactantsCatalyst/ReagentsYieldReference
Suzuki Coupling3-Iodobenzoic acid + Boronic acidPdCl₂, NaOH75–85%
Esterification/HydrolysisCyclohexenone derivative + DABCYLAcidic hydrolysis>90%

What analytical techniques are recommended for confirming the purity and structure of this compound?

Basic Research Question
Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., hydroxypropyl group at C2) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment (>98%) .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., Exact Mass: 301.090128) to confirm molecular composition .

Safety Note : Always consult the compound’s MSDS for handling precautions (e.g., harmful by inhalation; use fume hoods) .

How can researchers resolve contradictions in reported pharmacokinetic data for this compound metabolites?

Advanced Research Question
Discrepancies in metabolite profiles (e.g., hydroxypropyl vs. propylsulfamoyl derivatives) can be addressed via:

  • Comparative metabolomics : Use HPLC-MS/MS to analyze human urine samples spiked with reference standards .
  • Isotopic labeling : Track metabolic pathways using ¹³C-labeled compounds to distinguish between Phase I/II metabolites.

Example : Probeneceid studies identified multiple metabolites, including p-[N-Propyl-N-(3-hydroxypropyl)sulfamoyl]benzoic acid, requiring multi-dimensional chromatography for separation .

What experimental strategies optimize the yield of this compound in Pd-catalyzed cross-coupling reactions?

Advanced Research Question
Optimization strategies include:

  • Ligand selection : Bulky phosphine ligands (e.g., SPhos) enhance Pd catalyst stability, improving yields by 10–15% .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) facilitate boronic acid coupling efficiency.
  • Temperature control : Reactions at 80–100°C reduce side-product formation in Suzuki reactions .

Data-Driven Approach : Design of Experiments (DoE) to test variables (catalyst loading, solvent ratio) and model optimal conditions.

How do structural modifications at the hydroxypropyl group affect the biological activity of derivatives?

Advanced Research Question

  • Methylation vs. esterification : Methylation of the hydroxypropyl group (e.g., 2-(3-Methoxypropyl)benzoic acid) reduces polarity, enhancing blood-brain barrier penetration in neuroactive compounds .
  • Stereochemical effects : (S)- vs. (R)-configurations in Montelukast derivatives show divergent binding affinities to leukotriene receptors .

Q. Table 2: Structure-Activity Relationship (SAR) Trends

ModificationBiological Activity ChangeReference
Hydroxypropyl → MethoxypropylIncreased lipophilicity, enhanced CNS activity
Esterification (methyl ester)Improved metabolic stability

What computational methods predict interactions between this compound and biological targets?

Advanced Research Question

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase-2). Studies on similar benzoic acid derivatives show ΔGbinding values correlate with anti-inflammatory activity .
  • MD simulations : Assess stability of ligand-receptor complexes (e.g., T1R3 bitter taste receptor) over 100 ns trajectories to validate docking results .

Case Study : 2-(4-Methoxybenzoyl)benzoic acid showed stronger binding to T1R3 than parent compounds, guided by hydrogen bonding with Arg247 and Asp307 .

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